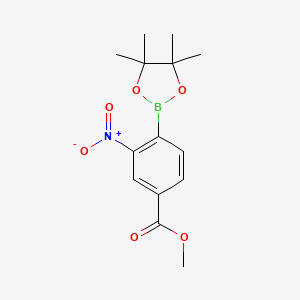
Methyl 6-bromo-7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate
Descripción general
Descripción
Methyl 6-bromo-7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate (MBCHMQC) is a synthetic organic compound with a wide range of applications in the scientific and medical fields. It is a versatile compound that has been used in a variety of research experiments and clinical trials. MBCHMQC has been found to have a number of biochemical and physiological effects, and its mechanism of action is still being studied.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations : A study by Choi and Chi (2004) discusses the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones from similar compounds, highlighting the chemical transformations and regioselectivity in nucleophilic substitution reactions (Choi & Chi, 2004).
Photochromic Properties : Voloshin et al. (2008) explored the photochromic properties of spiro[indoline-2,2′-2H- pyrano[3,2-h]quinolines] synthesized from similar bromo-hydroxyquinoline compounds, investigating their thermal and photo-induced isomerization (Voloshin et al., 2008).
Natural Product Isolation : A study by Ma et al. (2007) on the red alga Rhodomela confervoides identified new brominated 1,2,3,4-tetrahydroisoquinolines, highlighting the significance of bromo-hydroxyquinolines in natural product chemistry (Ma et al., 2007).
Photolabile Protecting Groups : The synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ), a compound similar to Methyl 6-bromo-7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate, was explored by Fedoryak and Dore (2002). This study demonstrates the potential of bromo-hydroxyquinolines in the development of sensitive photolabile protecting groups for biological applications (Fedoryak & Dore, 2002).
Electrochemical and Spectroscopic Properties : Wantulok et al. (2020) presented a new approach to the synthesis of selected quinolinecarbaldehydes and their Schiff base derivatives, including spectroscopic characterization. This study indicates the relevance of bromo-hydroxyquinoline derivatives in exploring electrochemical properties (Wantulok et al., 2020).
Propiedades
IUPAC Name |
methyl 6-bromo-7-chloro-8-methyl-4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO3/c1-5-10(14)7(13)3-6-9(16)4-8(12(17)18-2)15-11(5)6/h3-4H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFICLYSHRHABBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1Cl)Br)C(=O)C=C(N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674515 | |
| Record name | Methyl 6-bromo-7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate | |
CAS RN |
1065074-46-5 | |
| Record name | Methyl 6-bromo-7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B1421187.png)










